![molecular formula C7H14O3 B1284309 Tert-butyl 3-hydroxypropanoate CAS No. 59854-11-4](/img/structure/B1284309.png)
Tert-butyl 3-hydroxypropanoate
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 3-hydroxypropanoate is a key starting material in the synthesis of various compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a precursor in the synthesis of other compounds. It participates in chemical reactions to form more complex structures .
Biochemical Pathways
This compound is involved in the synthesis of wortmannilactone C . It can also be used to prepare three-dimensional metal-fullerene frameworks (MFFs) . .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the compounds it helps synthesize. For instance, in the synthesis of wortmannilactone C, it contributes to the formation of a compound with potential biological activity .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-hydroxypropanoate plays a significant role in biochemical reactions. It is involved in the synthesis of wortmannilactone C, a compound with potential biological activities . The compound interacts with various enzymes and proteins during its biochemical transformations. For instance, it is a substrate for esterases that catalyze the hydrolysis of ester bonds, leading to the formation of 3-hydroxypropanoic acid and tert-butanol. These interactions are crucial for the compound’s role in biochemical pathways and its subsequent utilization in various applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reproducibility in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating cellular processes and enhancing metabolic pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by esterases to produce 3-hydroxypropanoic acid and tert-butanol. These metabolites can further participate in biochemical reactions, contributing to metabolic flux and the production of other metabolites . The compound’s involvement in these pathways highlights its potential as a versatile intermediate in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments . These interactions are crucial for the compound’s localization and accumulation within cells, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the cytoplasm, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting signals and post-translational modifications. These localization patterns are essential for understanding the compound’s activity and function within cells . By studying its subcellular distribution, researchers can gain insights into the mechanisms underlying its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-hydroxypropanoate can be synthesized through the esterification of 3-hydroxypropanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tert-butyl 3-oxopropanoate.
Reduction: It can be reduced to form this compound.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Tert-butyl 3-oxopropanoate.
Reduction: this compound.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-hydroxypropanoate serves as a key intermediate in the synthesis of various organic compounds, including:
- Cephalosporin Antibiotics: It is utilized in the synthesis of cephalosporin compounds, which are important in medicinal chemistry for their antibacterial properties .
- Polymer Production: Used as a starting material for producing propionate monomers, which are essential building blocks for various polymers. Research has shown its role in synthesizing ternary statistical methacrylate copolymers with antimicrobial properties.
Pharmaceutical Applications
The compound has potential applications in pharmaceutical formulations due to its structural characteristics that may confer biological activity. Although specific pharmacological effects are not extensively documented, similar compounds have been noted for their antimicrobial and anti-inflammatory activities .
Bioconjugation and Labeling
This compound is explored for bioconjugation applications, including:
- Molecular Probes: Its derivatives can be used as molecular probes in biophysics and structural biology to study biological processes .
- Labeling Agents: It can serve as a labeling agent in biochemical assays due to its reactive functional groups.
Case Study 1: Synthesis of Cephalosporins
A study demonstrated the use of this compound as an intermediate in synthesizing aminothiazole-type cephalosporin compounds. The reaction conditions were optimized to achieve high yields and purity, showcasing the compound's industrial utility in antibiotic production .
Case Study 2: Polymer Development
Research published on the synthesis of methacrylate copolymers highlighted the incorporation of this compound as a monomer. The resulting polymers exhibited enhanced antimicrobial and hemolytic activities, indicating potential applications in medical devices and coatings.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxypropanoate
- Methyl 3-hydroxypropanoate
- Propyl 3-hydroxypropanoate
Uniqueness
Tert-butyl 3-hydroxypropanoate is unique due to its bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it particularly useful in applications where controlled reactivity is desired .
Biological Activity
Tert-butyl 3-hydroxypropanoate (TBHP) is an organic compound with significant implications in biochemical research and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and related studies, presenting a comprehensive overview of the current understanding of TBHP.
Overview of this compound
This compound is recognized for its role as a precursor in the synthesis of various biologically active compounds, including wortmannilactone C, which has demonstrated notable biological activities. Its molecular formula is with a molecular weight of approximately 158.18 g/mol .
The biological activity of TBHP primarily arises from its participation in biochemical reactions. It acts as a precursor in the synthesis of more complex molecules that can exert various biological effects. The compound's mechanism of action includes:
- Biochemical Pathways : TBHP is involved in metabolic pathways that lead to the formation of active metabolites, such as 3-hydroxypropanoic acid and tert-butanol, which can further participate in cellular processes .
- Cellular Interaction : Once inside cells, TBHP can interact with specific proteins and enzymes, influencing cellular functions and potentially modulating metabolic pathways .
1. Synthesis and Metabolism
TBHP undergoes hydrolysis by esterases to yield 3-hydroxypropanoic acid, which is crucial for various metabolic processes. The compound's stability under laboratory conditions allows for consistent results in experimental setups .
2. Dose-Dependent Effects
Research indicates that TBHP exhibits dose-dependent effects in animal models:
- Low Doses : May enhance metabolic pathways and modulate cellular processes beneficially.
- High Doses : Can lead to toxic effects, including cellular damage and disruption of normal physiological functions .
Case Study 1: Synthesis of Wortmannilactone C
In one study, TBHP was utilized as a starting material in synthesizing wortmannilactone C, which has shown anti-inflammatory properties. The synthesis process demonstrated TBHP's role in facilitating complex chemical reactions that yield therapeutically relevant compounds .
Case Study 2: Cellular Transformation Studies
Research involving BALB/3T3 cells indicated that compounds similar to TBHP could initiate cell transformation when combined with tumor promoters. This highlights the potential risk associated with high concentrations of tert-butyl compounds in biological systems .
Data Table: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Synthesis of Wortmannilactone C | Anti-inflammatory potential | Precursor role in biochemical pathways |
Dose-dependent toxicity | Cellular damage at high doses | Disruption of metabolic functions |
Modulation of metabolic pathways | Enhanced cellular processes | Interaction with enzymes and proteins |
Properties
IUPAC Name |
tert-butyl 3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2,3)10-6(9)4-5-8/h8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXCURRVJMPAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585017 | |
Record name | tert-Butyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59854-11-4 | |
Record name | 1,1-Dimethylethyl 3-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59854-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-hydroxypropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tert-butyl 3-hydroxypropanoate in the synthesis of wortmannilactone C?
A: this compound serves as a crucial starting material in the synthesis of a wortmannilactone C diastereomer. [] The researchers employed a convergent synthetic strategy, with this compound and ethyl (R)-3-hydroxybutanoate acting as the key building blocks. The synthesis involved several steps, including a Liebeskind cross-coupling and a Horner-Wadsworth-Emmons (HWE) reaction to construct the macrolactone core of the molecule.
Q2: Can you elaborate on the specific reactions involving this compound in the synthesis?
A: While the paper does not provide a detailed step-by-step reaction scheme, it highlights that this compound participates in a series of transformations leading to the final product. [] It likely undergoes modifications at its functional groups – the hydroxyl group and the ester group – to enable the subsequent coupling and cyclization reactions. The exact nature of these modifications would require a more detailed analysis of the full synthetic procedure as described in the paper.
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